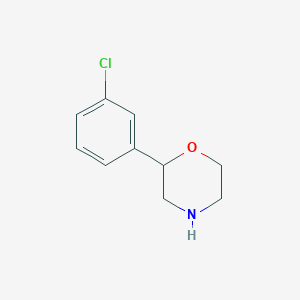

2-(3-Chlorophenyl)morpholine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-chlorophenyl)morpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO/c11-9-3-1-2-8(6-9)10-7-12-4-5-13-10/h1-3,6,10,12H,4-5,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFAWQDWBIIPABX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61151-63-1 | |

| Record name | 2-(3-chlorophenyl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to the 2-(3-Chlorophenyl)morpholine Core Structure

The synthesis of the this compound framework can be achieved through various chemical strategies, including classical nucleophilic substitution and cyclization pathways, as well as more advanced enantioselective methods designed to control stereochemistry.

The construction of the this compound ring system is often accomplished through a sequence involving nucleophilic substitution followed by an intramolecular cyclization. One documented method involves a divergent synthesis approach starting from 1-(3-chlorophenyl)-2-bromo-1-acetone and ethanolamine (B43304), which yields 3-methyl-2-(3-chlorophenyl)morpholine hydrochloride with a 79.3% yield. Another general strategy is the direct alkylation of morpholine (B109124) with suitable chlorinated phenyl compounds under basic conditions. smolecule.com

Lewis acid-catalyzed halo-etherification presents another modern route. nih.gov This process utilizes a Lewis acid like Indium(III) triflate (In(OTf)₃) to activate an alkene, such as 4-chlorostyrene, towards attack by an N-protected ethanolamine derivative in the presence of a halogen source like N-Bromosuccinimide (NBS). The resulting intermediate can then be cyclized by treatment with a base such as 1,8-Diazabicyclo[11.5.0]undec-7-ene (DBU) to form the morpholine ring. nih.gov

A general overview of a cyclization approach is detailed below:

Table 1: General Cyclization for Morpholine Synthesis| Step | Reactants | Reagents | Conditions | Product |

|---|---|---|---|---|

| 1 | Alkene (e.g., 4-chlorostyrene), N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide | In(OTf)₃ (3 mol%), NBS (175 mol%) | Dichloromethane (DCM), Room Temperature, 1 hr | Halo-etherification intermediate |

| 2 | Intermediate from Step 1 | DBU | Room Temperature, 23 hr | 2-(4-Chlorophenyl)-4-((2-nitrophenyl)sulfonyl)morpholine |

Data sourced from nih.gov

Achieving stereochemical control during the synthesis of this compound derivatives is crucial for pharmacological applications. Enantioselective synthesis has been successfully employed to produce specific stereoisomers. nih.govnih.govrtrn.net A key strategy involves the Sharpless asymmetric epoxidation of an allylic alcohol precursor. nih.gov

The synthesis begins with 3-chloro-trans-cinnamyl alcohol, which is subjected to epoxidation using either diethyl-D-tartrate or diethyl-L-tartrate to yield the corresponding chiral epoxides, (2R,3R)-2,3-Epoxy-3-(3-chlorophenyl)-1-propanol or its (2S,3S) enantiomer. nih.gov These epoxides are then opened by a nucleophile, such as guaiacol, in the presence of a base. Subsequent steps involving tosylation and reaction with a protected aminoethanol derivative, followed by deprotection and cyclization, lead to the desired enantiomerically pure morpholine derivative. nih.gov

Table 2: Key Steps in Enantioselective Synthesis

| Step | Starting Material | Key Reagents | Product | Stereochemistry |

|---|---|---|---|---|

| Epoxidation | 3-chloro-trans-cinnamyl alcohol | Diethyl-D-tartarate, Titanium isopropoxide, Cumene hydroperoxide | (2R,3R)-2,3-Epoxy-3-(3-chlorophenyl)-1-propanol | (R,R) |

| Epoxidation | 3-chloro-trans-cinnamyl alcohol | Diethyl-L-tartarate, Titanium isopropoxide, Cumene hydroperoxide | (2S,3S)-2,3-Epoxy-3-(3-chlorophenyl)-1-propanol | (S,S) |

| Ring Opening | (R,R)-Epoxide | Guaiacol, NaOH | (2R,3S)-3-(3-Chlorophenyl)-3-(2-methoxyphenoxy)-propane-1,2-diol | (R,S) |

| Cyclization | Derivatized diol | NaH, 1-(p-toluenesulfonyl)imidazole | (2S,3S)-2-[(3-Chlorophenyl)-(2-methoxyphenoxy)-methyl]morpholine-4-carboxylic acid tert-butyl ester | (S,S) |

Data sourced from nih.gov

Nucleophilic Substitution and Cyclization Approaches

Derivatization and Functionalization Reactions of the Morpholine Ring and Phenyl Moiety

The this compound scaffold serves as a versatile template for further chemical modification. Both the morpholine ring and the chlorophenyl group can undergo various reactions to produce a diverse range of derivatives.

The morpholine moiety is a valuable component in medicinal chemistry, and it is often incorporated into larger, hybrid molecules to enhance biological activity. researchgate.net For instance, derivatives of this compound have been used in the synthesis of complex heterocyclic conjugates. nih.gov One strategy involves the reaction of a morpholine-containing intermediate, such as 1-(3-chlorophenyl)-3-methyl-2-pyrazolin-5-one, with other heterocyclic aldehydes. nih.gov This approach allows for the combination of the morpholine unit with other pharmacologically relevant scaffolds like pyrazole, triazine, and indole (B1671886) to create novel anti-inflammatory agents. nih.gov

Another example is the synthesis of thiazole-based hybrids, where phenacyl bromide is reacted with pyrazoline N-thioamide derivatives, which can contain substituted phenyl groups, to form complex thiazole-pyrazoline conjugates. acs.org These reactions highlight the utility of the substituted phenyl-heterocycle motif in building elaborate molecular architectures. acs.org

The aza-Friedel–Crafts reaction is a powerful method for forming carbon-carbon bonds by adding a nucleophilic arene to an imine or iminium ion. beilstein-journals.orgnih.gov This reaction can be used to introduce amine-containing fragments, including morpholine, into aromatic systems. A recently developed three-component aza-Friedel–Crafts reaction utilizes imidazo[1,2-a]pyridines, various aldehydes, and an amine like morpholine, catalyzed by a Lewis acid such as Yttrium(III) triflate (Y(OTf)₃). researchgate.netnih.gov

In this process, the aldehyde and morpholine first react to form a hemiaminal intermediate, which is then activated by the Lewis acid catalyst to generate an electrophilic iminium ion. The electron-rich imidazo[1,2-a]pyridine (B132010) then attacks this ion at its C3 position to yield the C3-alkylated product containing the morpholine moiety. researchgate.netnih.gov This methodology provides an efficient route to incorporate morpholine into fused heterocyclic systems. nih.gov

Table 3: Three-Component Aza-Friedel–Crafts Reaction

| Substrate 1 | Substrate 2 | Substrate 3 | Catalyst | Product Example | Yield |

|---|---|---|---|---|---|

| 2-(3-Chlorophenyl)imidazo[1,2-a]pyridine | p-Tolualdehyde | Morpholine | Y(OTf)₃ | 4-((2-(3-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl)(p-tolyl)methyl)morpholine | 84% |

Data sourced from researchgate.netnih.gov

The synthesis of morpholine congeners (structurally related compounds) can be achieved through ring-opening reactions of morpholine derivatives. One innovative method involves the visible-light-promoted oxidative cleavage of the C(sp³)–C(sp³) bond in N-aryl morpholines. google.com This reaction uses a photocatalyst (e.g., 4CzIPN) and oxygen as the terminal oxidant under mild conditions, avoiding the need for transition metals or harsh reagents. The ring-opening of an N-(3-chlorophenyl)morpholine derivative under these conditions would yield a difunctional product, such as 2-(N-(3-chlorophenyl)formamido)ethyl formate (B1220265). google.com

Another elegant strategy for creating substituted morpholine congeners involves the ring opening of a strained heterocyclic precursor. acs.orgnih.gov Research has shown that 2-tosyl-1,2-oxazetidine can react with nucleophiles like α-formyl carboxylates in a base-catalyzed process. acs.orgnih.gov This reaction opens the four-membered ring and subsequently forms a six-membered morpholine hemiaminal. These hemiaminals are versatile intermediates that can be further elaborated to produce a variety of conformationally rigid, substituted morpholines. acs.org This diastereoselective synthesis is influenced by the avoidance of steric strain and by anomeric effects within the forming ring system. nih.gov

Ring Opening Reactions for Morpholine Congener Synthesis

Optimization of Reaction Conditions for Yield and Purity in Organic Synthesis

Catalyst selection is paramount. In a three-component aza-Friedel–Crafts reaction to produce a complex derivative, 4-((2-(3-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl)(p-tolyl)methyl)morpholine, various Lewis acids were screened. Yttrium triflate (Y(OTf)₃) was identified as the optimal catalyst, outperforming others such as Sc(OTf)₃ and In(OTf)₃. The optimization also involved adjusting the catalyst loading to 20 mol% to achieve the highest product yield nih.govresearchgate.net.

The choice of solvent and base are often interdependent and critical for reaction success. A patent detailing the synthesis of a precursor to a 2-(3-chlorophenyl)ethyl derivative demonstrated the impact of these choices. The condensation reaction between 2-cyano-3-methylpyridine (B185307) and 3-chlorobenzaldehyde (B42229) was tested with various base-solvent combinations. The use of DBU in water gave a 68.0% yield, whereas changing the base to diisopropylethylamine resulted in a slightly lower yield of 66.3%. A different system using lithium carbonate in N,N-dimethylacetamide gave a 67.5% yield, which could be improved to 73.8% by substituting lithium carbonate with the stronger base cesium carbonate google.com.

Temperature control is crucial for managing the reaction rate and selectivity. For instance, the N-alkylation of morpholine with alcohols catalyzed by a CuO–NiO/γ–Al₂O₃ catalyst showed a strong dependence on temperature, with optimal conversion and selectivity achieved at 220 °C researchgate.net. For the Y(OTf)₃ catalyzed reaction mentioned earlier, a temperature of 110 °C was found to be optimal, as further increasing it to 120 °C did not improve the yield nih.gov.

Table 2: Optimization of a Three-Component Reaction for the Synthesis of 4-((2-Aryl)imidazo[1,2-a]pyridin-3-yl)(aryl)methyl)morpholine nih.gov Reaction: 2-phenylimidazo[1,2-a]pyridine (B181562) + p-tolualdehyde + morpholine

| Entry | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) |

| 1 | Sc(OTf)₃ (20) | Toluene | 110 | 85 |

| 2 | In(OTf)₃ (20) | Toluene | 110 | 82 |

| 3 | Yb(OTf)₃ (20) | Toluene | 110 | 80 |

| 4 | Y(OTf)₃ (20) | Toluene | 110 | 90 |

| 5 | Y(OTf)₃ (20) | Dioxane | 110 | 75 |

| 6 | Y(OTf)₃ (20) | Acetonitrile (B52724) | 110 | 72 |

| 7 | Y(OTf)₃ (20) | Toluene | 120 | 90 |

| 8 | Y(OTf)₃ (10) | Toluene | 110 | 83 |

Table 3: Optimization of Condensation Conditions for 3-[2-(3-chlorophenyl)vinyl]-2-pyridinecarbonitrile Synthesis google.com

| Entry | Base | Solvent | Yield (%) |

| 1 | DBU | Water | 68.0 |

| 2 | Diisopropylethylamine | Water | 66.3 |

| 3 | Lithium Carbonate | N,N-Dimethylacetamide | 67.5 |

| 4 | Cesium Carbonate | N,N-Dimethylacetamide | 73.8 |

| 5 | Calcium Oxide | N,N-Dimethylformamide | 66.5 |

Preclinical Pharmacological and Biological Investigations

Molecular Targets and Receptor Interactions

The phenylmorpholine scaffold, characterized by a morpholine (B109124) ring attached to a phenyl group, is a key feature in numerous centrally active compounds. wikipedia.org The nature and position of substituents on the phenyl ring, as well as on the morpholine nitrogen, are critical in determining the specific interactions with molecular targets such as neurotransmitter transporters and enzymes.

Compounds based on the 2-phenylmorpholine (B1329631) structure are recognized for their activity as releasers and/or reuptake inhibitors of monoamine neurotransmitters, including dopamine (B1211576) and serotonin (B10506). wikipedia.orggoogle.comgoogle.com This modulation of neurotransmitter levels is central to their observed pharmacological effects.

While direct binding data for 2-(3-Chlorophenyl)morpholine is not extensively documented in the reviewed literature, significant research has been conducted on its close structural analog, radafaxine (B195649) ((2S,3S)-2-(3-Chlorophenyl)-3,5,5,-trimethyl-2-morpholinol hydrochloride). nih.govresearchgate.net Radafaxine, a metabolite of the antidepressant bupropion, functions as an inhibitor of both the dopamine transporter (DAT) and the norepinephrine (B1679862) transporter (NET). researchgate.netmedchemexpress.comdrugbank.com

Studies using positron emission tomography (PET) with [11C]cocaine in humans have been employed to measure the in-vivo potency and kinetics of DAT blockade by radafaxine. nih.gov The research revealed that oral administration of radafaxine resulted in a slow and sustained blockade of the dopamine transporter. nih.gov This pharmacokinetic profile is distinct from substances with high abuse potential, which typically induce a rapid and high-percentage blockade of DAT. nih.gov

| Time Post-Administration | DAT Blockade (%) |

|---|---|

| 1 Hour | 11% |

| 4 Hours (Peak) | 22% |

| 8 Hours | 17% |

| 24 Hours | 15% |

The relatively low potency and slow onset of DAT blockade by radafaxine suggest a reduced likelihood of reinforcing effects. nih.gov This is a key characteristic for antidepressants that target the dopamine system, distinguishing them from stimulants like cocaine. google.comnih.gov The broader class of phenylmorpholines has been widely investigated for its effects on the dopamine system, with various derivatives acting as dopamine releasers or reuptake inhibitors. google.comgoogle.com For instance, phenmetrazine is known to be a potent substrate for dopamine transporters. google.comdrugbank.com

The phenylmorpholine class of compounds has also been shown to interact with the serotonin system. wikipedia.orggoogle.com Depending on the specific substitutions, these molecules can act as serotonin reuptake inhibitors or as agonists at various serotonin receptor subtypes. wikipedia.orggoogle.com For example, some N-propyl substituted phenylmorpholines act as dopamine receptor agonists while also interacting with serotonin receptors. wikipedia.org

Studies of related structures provide insight into potential serotonergic activity. Chloro-substituted morpholines are suggested to broadly modulate serotonin or norepinephrine pathways. The compound trazodone, which contains a 4-(3-chlorophenyl)-1-piperazinyl moiety, shows high affinity for the 5-HT2A receptor. bioorg.org Furthermore, the morpholine derivative oxaflozane (B1204061) acts as an agonist of the serotonin 5-HT1A and 5-HT2C receptors. researchgate.net While these findings point to a potential interaction of this compound with the serotonin system, direct binding affinity or functional data for this specific compound were not identified in the reviewed sources.

In addition to interacting with neurotransmitter systems, morpholine-containing compounds have been investigated for their ability to inhibit various enzymes.

Carbonic anhydrases (CAs) are a family of metalloenzymes crucial for processes like pH regulation and CO2 hydration. rsc.orgrsc.org The cytosolic isoform, human Carbonic Anhydrase II (hCA-II), is a well-established drug target. rsc.orgnih.gov While this compound itself has not been specifically evaluated, numerous studies have demonstrated that the morpholine scaffold is a viable component in the design of CA inhibitors. rsc.orgnih.govresearchgate.net

A recent study investigated a series of novel morpholine-acetamide derivatives for their inhibitory activity against a cancer-related isoform, Carbonic Anhydrase IX. Several of these compounds demonstrated significant inhibitory potential, with IC50 values comparable to the standard clinical inhibitor, acetazolamide. nih.govnih.gov For example, compounds designated 1h and 1c in the study showed potent inhibition. nih.gov Another study on morpholine-derived thiazoles identified a compound with a Ki value of 9.64 µM against bovine CA-II. rsc.orgresearchgate.net

| Compound | Inhibitory Concentration (IC50) in µM |

|---|---|

| Acetazolamide (Standard) | 7.51 µM |

| Compound 1h | 8.12 µM |

| Compound 1c | 8.80 µM |

| Compound 1g | 10.31 µM |

These findings indicate that the morpholine nucleus can be effectively incorporated into molecules that bind to the active site of carbonic anhydrase enzymes, suggesting that this compound could potentially exhibit similar inhibitory activity. rsc.orgnih.gov

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide. acs.orgnih.govmdpi.com Inhibition of this enzyme is a therapeutic strategy for modulating various physiological processes. nih.govjournalijar.com

Research into a class of pyrimidine-4-carboxamide (B1289416) inhibitors of NAPE-PLD provides strong evidence for the role of the morpholine moiety in enzyme interaction. acs.orgresearchgate.net A high-throughput screening campaign identified a hit compound, 2 , which contains a morpholine group and demonstrated submicromolar inhibitory activity against NAPE-PLD. nih.gov Subsequent structure-activity relationship (SAR) studies aimed at optimizing this hit compound revealed that exchanging the morpholine group for other substituents significantly altered the inhibitory potency. acs.orgresearchgate.net Specifically, replacing the morpholine with an (S)-3-hydroxypyrrolidine resulted in a 10-fold increase in activity, leading to the development of the potent inhibitor LEI-401. acs.orgresearchgate.net

| Compound | Key Structural Moiety | Inhibitory Constant (Ki) |

|---|---|---|

| Hit Compound 2 | Morpholine | 0.30 µM |

| LEI-401 | (S)-3-hydroxypyrrolidine | 27 nM (0.027 µM) |

This SAR study underscores that while the morpholine-containing compound was a potent inhibitor, further optimization was possible by modifying this specific part of the molecule. acs.org It confirms that the morpholine scaffold can effectively occupy binding pockets within the NAPE-PLD enzyme, making it a relevant structural component for inhibitors of this target. acs.orgnih.govresearchgate.net

Enzyme Inhibition Studies

Ribonucleotide Reductase (RNR) Inhibition

Ribonucleotide reductase (RNR) is a critical enzyme for de novo DNA synthesis and repair, making it a key target for anticancer and antibacterial therapies. acs.org The enzyme's function is to convert ribonucleotides into deoxyribonucleotides. acs.org Certain small molecules can inhibit RNR activity by sequestering iron from its metal center or by scavenging the essential tyrosyl radical within its R2 subunit. acs.orgnih.gov

While direct studies on the RNR inhibitory activity of this compound are not prominently documented, research into related morpholine-containing compounds has provided insights into this mechanism. For instance, copper(II) complexes of morpholine–thiosemicarbazone hybrids have been shown to moderately inhibit the R2 protein of RNR. acs.orgresearchgate.net This inhibition is believed to be related to the iron-chelating properties of the ligands, which are released upon reduction within the cellular environment. acs.orgresearchgate.net

Other Investigated Biological Targets

The morpholine scaffold is versatile and has been integrated into molecules designed to interact with a wide array of biological targets. The weak basicity and flexible conformation of the morpholine ring allow it to participate in various molecular interactions, potentially improving the pharmacokinetic and pharmacodynamic properties of drug candidates. nih.gov

Derivatives of morpholine have been investigated for their interaction with numerous targets, including:

Enzymes:

Cyclooxygenase (COX): Both COX-1 and COX-2 isoforms, which are key enzymes in the inflammatory pathway, have been identified as targets for morpholine derivatives. tbzmed.ac.irjrespharm.com

Inducible Nitric Oxide Synthase (iNOS): This enzyme is another important mediator of inflammation, and its inhibition by morpholine-containing compounds has been studied. researchgate.net

Thymidylate Synthase (TS): As a crucial enzyme in DNA synthesis, TS is a target for antiproliferative agents. A natural eugenol (B1671780) derivative incorporating a morpholine moiety has been identified as a TS inhibitor. acs.org

DNA Gyrase: This bacterial enzyme is a validated target for antibiotics, and morpholine derivatives have been assessed for their affinity to it. plos.org

Carbonic Anhydrase (CA-II): Thiazole (B1198619) derivatives containing a morpholine ring have shown inhibitory activity against this zinc-containing enzyme, which is involved in numerous physiological processes. rsc.org

BRAF Pathway: Molecular docking studies have suggested that certain urea (B33335) derivatives that include a morpholine ring may act as BRAF inhibitors, a key target in some cancers.

Receptors:

Neurotransmitter Receptors: The morpholine structure is often associated with neuroactivity, with derivatives being explored for their ability to modulate dopamine and serotonin pathways, which are implicated in various CNS disorders. smolecule.com

Pain Receptors: The interaction of morpholine compounds with receptors involved in pain pathways has been a subject of investigation.

Biological Activities in in vitro and in vivo Preclinical Models

Central Nervous System Activity

The unique physicochemical properties of the morpholine ring, such as its pKa value and conformational flexibility, make it a valuable heterocycle in the development of drugs targeting the central nervous system (CNS). nih.gov These properties can enhance a molecule's solubility and ability to permeate the blood-brain barrier (BBB). nih.gov Consequently, morpholine derivatives have been explored for a range of CNS applications.

Preliminary studies on compounds structurally similar to this compound, such as 3-Methyl-2-(4-methylphenyl)morpholine, suggest potential for CNS stimulation, as well as anxiolytic and antidepressant activities through the modulation of serotonin and dopamine pathways. Furthermore, more complex molecules incorporating the (chlorophenyl)morpholine framework have demonstrated specific CNS effects. For example, 5-(3-Chlorophenyl)-4-(4-methylphenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione was found to possess anticonvulsant properties in animal models of epilepsy. mdpi.com

Antimicrobial Potential (Antibacterial and Antifungal Efficacy)

The morpholine nucleus is a component of several clinically used antimicrobial agents, and numerous synthetic derivatives have been evaluated for their efficacy against a variety of pathogenic microbes. bioline.org.br

Antibacterial Efficacy Morpholine derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. Copper(II) complexes of morpholine-thiosemicarbazone hybrids were found to specifically inhibit the growth of Gram-positive Staphylococcus aureus with MIC₅₀ values between 2–5 μg/mL. acs.org In another study, a 1-chloro-2-isocyanatoethane derivative of morpholine was most active against Bacillus cereus and Bacillus subtilis, with a minimum inhibitory concentration (MIC) of 4 μg/mL. plos.org A more complex derivative, a 1,2,4-triazole (B32235) containing morpholine and pyridine (B92270) nuclei, showed activity against Mycobacterium smegmatis with an MIC value of 15.6 μg/mL. nih.gov

| Compound/Derivative Class | Bacterial Strain | Activity (MIC) | Source |

|---|---|---|---|

| Copper(II) complexes of morpholine-thiosemicarbazone hybrids | Staphylococcus aureus | 2-5 μg/mL (MIC₅₀) | acs.org |

| 1-Chloro-2-isocyanatoethane derivative of morpholine | Bacillus cereus | 4 μg/mL | plos.org |

| 1-Chloro-2-isocyanatoethane derivative of morpholine | Bacillus subtilis | 4 μg/mL | plos.org |

| 1,2,4-Triazole derivative with morpholine and pyridine | Mycobacterium smegmatis | 15.6 μg/mL | nih.gov |

Antifungal Efficacy The antifungal potential of morpholine-containing compounds has also been an area of active research. A study on (4-substituted-phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine derivatives found that one compound, 2e , was particularly active against Candida parapsilosis, with an MIC₅₀ value of 1.23 μg/mL, an efficacy comparable to the standard drug ketoconazole. acs.org Other research has shown that while some morpholine derivatives are only active against fungi like Candida albicans and Saccharomyces cerevisiae at high concentrations (500–1000 μg/mL), the structural features can be tuned to enhance potency. bioline.org.brnih.gov For instance, the inclusion of a 3-fluorophenyl group has been noted to improve the antifungal activity of some morpholines.

| Compound/Derivative Class | Fungal Strain | Activity (MIC) | Source |

|---|---|---|---|

| Compound 2e: 4-(4-fluorophenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine | Candida parapsilosis | 1.23 μg/mL (MIC₅₀) | acs.org |

| 2-Morpholinomethylamino-4-(coumarin-3-yl)-6-chlorosubstitutedphenyl pyrimidines | P. citrinum | 75 µg/mL | bioline.org.br |

| Various morpholine derivatives | Candida albicans | 500-1000 μg/mL | nih.gov |

| Various morpholine derivatives | Saccharomyces cerevisiae | 500-1000 μg/mL | nih.gov |

Antitumor and Antiproliferative Investigations in Cancer Cell Lines

The morpholine heterocycle is a structural component of approved anticancer drugs and numerous investigational agents due to its favorable pharmacological properties. acs.orgresearchgate.net A wide range of morpholine-containing compounds have been synthesized and evaluated for their ability to inhibit the proliferation of various cancer cell lines.

| Compound/Derivative Class | Cancer Cell Line | Activity (IC₅₀) | Source |

|---|---|---|---|

| Morpholine based heterocycle (Compound 8) | A-549 (Lung) | 2.78 μg/mL | nih.govresearchgate.net |

| Morpholine based heterocycle (Compound 7b) | HepG-2 (Liver) | 3.54 μg/mL | nih.govresearchgate.net |

| Gefitinib-triazole derivative (Compound 4b) | NCI-H1437 (Lung) | 1.56 μM | nih.gov |

| Gefitinib-triazole derivative (Compound 4b) | A549 (Lung) | 3.94 μM | nih.gov |

| Acetamide (B32628) with 1,3,4-oxadiazole (B1194373) and pyrimidine (B1678525) (Compound 2) | A549 (Lung) | <3.9 µg/mL | jrespharm.com |

| Eugenol derivative with morpholine (Compound 17) | PC-3 (Prostate) | 1.1 μM | acs.org |

| Eugenol derivative with morpholine (Compound 17) | MCF-7 (Breast) | 1.71 μM | acs.org |

Anti-inflammatory Response Studies

The anti-inflammatory properties of morpholine and its derivatives have been well-documented, with research indicating that substitution on the phenyl ring can significantly influence activity. nih.gov Both in vivo and in vitro models have been used to demonstrate these effects, which are often linked to the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes. tbzmed.ac.irnih.gov

In a carrageenan-induced rat paw edema model, a standard assay for acute inflammation, several novel morpholine-based carboxamides exhibited remarkable anti-inflammatory activity, with some showing potency greater than the standard drug indomethacin. researchgate.net Another study using the same model found that N-(4-chlorophenyl)-1,4,5,6-tetrahydropyrimidine-2-carboxamide produced a 46.7% suppression of the inflammatory response. tbzmed.ac.ir Research into β-lactam derivatives bearing a morpholine ring identified compounds with potent inhibitory effects on inducible nitric oxide synthase (iNOS), with one compound showing an anti-inflammatory ratio nearly three times that of dexamethasone. researchgate.net Mechanistic studies have confirmed that the anti-inflammatory effects of some morpholine derivatives are due to their ability to inhibit both COX-1 and COX-2 enzymes. jrespharm.com

| Compound/Derivative Class | Assay/Model | Key Finding | Source |

|---|---|---|---|

| Morpholine based carboxamides (6c–e, 6j–l) | Carrageenan-induced edema | Potency > Indomethacin | researchgate.net |

| N-(4-chlorophenyl)-1,4,5,6-tetrahydropyrimidine-2-carboxamide | Carrageenan-induced edema | 46.7% inhibition | tbzmed.ac.ir |

| Benzophenone-N-ethyl morpholine ether (Compound 5f) | Carrageenan-induced edema | 58.7% inhibition | nih.gov |

| β-lactam derivative (Compound 6f) | iNOS inhibition | Anti-inflammatory ratio of 99 (vs. 32 for Dexamethasone) | researchgate.net |

| Acetamide derivative (Compound 2) | COX enzyme inhibition | 59.52% inhibition of COX-1; 50.59% inhibition of COX-2 | jrespharm.com |

Receptor Ligand Binding Investigations

The preclinical assessment of this compound has centered on its interaction with monoamine transporters, which are critical targets in the central nervous system. Phenylmorpholine derivatives are recognized for their activity as monoamine neurotransmitter reuptake inhibitors. wikipedia.org Research into this class of compounds consistently evaluates their binding affinity for the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). wikipedia.orgnih.govacs.orgnih.gov

Investigations into structurally similar analogs provide significant insight into the receptor binding profile of this compound. A key analog, a racemic compound featuring the this compound core, was evaluated for its ability to inhibit the reuptake of norepinephrine, dopamine, and serotonin. nih.gov The study revealed that the compound has a high potency for the norepinephrine transporter (NET). nih.gov Its affinity for the dopamine and serotonin transporters was found to be considerably lower, indicating a selective mechanism of action. nih.gov This profile is characteristic of several morpholine derivatives investigated as selective norepinephrine reuptake inhibitors. researchgate.netgoogle.com

The chlorinated phenyl group is a structural feature that can enhance binding affinity to specific proteins, contributing to the compound's pharmacological effects. While the primary focus has been on monoamine transporters, other research into morpholine-based structures has explored interactions with different targets, such as dopamine D4 and sigma (σ) receptors, although these are not considered the primary sites of action for this particular structural class. researchgate.netresearchgate.net

Research Findings on a Structurally-Related Analog

Detailed in vitro binding assays on a closely related racemic morpholine derivative have provided specific affinity values (Kᵢ), quantifying its potency at each of the human monoamine transporters. The results underscore a strong preference for NET. nih.gov

Table 1: In Vitro Binding Affinities of a Racemic 2-[(3-Chlorophenyl)morpholine] Analog

| Target Transporter | Kᵢ (nM) |

| Norepinephrine Transporter (NET) | 0.46 |

| Serotonin Transporter (SERT) | 39.4 |

| Dopamine Transporter (DAT) | 1732 |

| Data derived from in vitro uptake inhibition assays for a racemic analog, 2-[(3-Chlorophenyl)-(2-methoxyphenoxy)-methyl]morpholine. nih.gov |

The stereochemistry of phenylmorpholine compounds is known to critically influence their pharmacological profiles and receptor binding affinities. As a chiral molecule, this compound exists as distinct enantiomers (R- and S-isomers). It is well-established in medicinal chemistry that such enantiomers can exhibit significantly different potencies at their biological targets. For example, research on other selective NET inhibitors from the morpholine class has demonstrated that one enantiomer often accounts for the majority of the biological activity. nih.gov The enantioselective synthesis of specific isomers is therefore a crucial step in fully characterizing the binding profile and identifying the more potent enantiomer for further investigation. nih.gov

Structure Activity Relationship Sar Investigations

Impact of Substitutions on the Morpholine (B109124) Ring on Bioactivity

Methylation of the morpholine ring, for instance, has been a key area of investigation. The position of the methyl group is crucial. Phenmetrazine, which is 3-methyl-2-phenylmorpholine, and phendimetrazine, (2S,3S)-3,4-dimethyl-2-phenylmorpholine, are both recognized as monoamine releasing agents and psychostimulants. wikipedia.orgwikipedia.org In contrast, 2-phenyl-5-methylmorpholine (isophenmetrazine) and 2-phenyl-3,6-dimethylmorpholine (B1438228) also show stimulant effects. wikipedia.org Studies on 2-methylmorpholine (B1581761) have shown that the methyl group predominantly adopts an equatorial position. cdnsciencepub.com The addition of a methyl group at the 3-position of the morpholine ring has been shown to increase anticancer activity in some derivatives. e3s-conferences.org Furthermore, cis-2,6-dimethylmorpholine (B33440) substitution has been explored in the context of mTOR inhibitors. tsijournals.com

The nitrogen atom of the morpholine ring is another critical point for modification. N-alkylation can influence activity. For example, N-propyl substitution in some phenylmorpholine derivatives leads to dopamine (B1211576) receptor agonism. wikipedia.org In the context of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) inhibitors, replacing the morpholine with a more hydrophobic piperidine (B6355638) was tolerated, and a 3,3-difluoropiperidine (B1349930) even increased potency. acs.org Conversely, replacing the morpholine with a smaller and more polar (S)-3-hydroxypyrrolidine significantly enhanced activity. acs.org This highlights that the properties of the N-substituent, such as polarity and size, are key determinants of bioactivity. acs.org

The oxygen atom within the morpholine ring also plays a role. In certain anticancer compounds, the morpholine oxygen can form hydrogen bonds with the catalytic active sites of enzymes. e3s-conferences.org Substitution at the morpholine oxygen with a pyrrolidine (B122466) group has been shown to enhance bioactivity in NAPE-PLD inhibition.

Bridging the morpholine ring has also been investigated. In the development of selective mTOR inhibitors, substituting the morpholine with a bridged morpholine was found to dramatically improve selectivity. tsijournals.com

Table 1: Impact of Morpholine Ring Substitutions on Bioactivity

| Substitution | Compound Class | Effect on Bioactivity |

|---|---|---|

| 3-Methyl | 2-Phenylmorpholine (B1329631) | Acts as a monoamine releasing agent (e.g., Phenmetrazine). wikipedia.orgwikipedia.org |

| 3,4-Dimethyl | 2-Phenylmorpholine | Functions as a prodrug to phenmetrazine (e.g., Phendimetrazine). wikipedia.org |

| 5-Methyl | 2-Phenylmorpholine | Shows stimulant effects (e.g., Isophenmetrazine). wikipedia.org |

| N-Propyl | Phenylmorpholine derivatives | Acts as a dopamine receptor agonist. wikipedia.org |

| N-substitution with piperidine | NAPE-PLD inhibitors | Tolerated substitution. acs.org |

| N-substitution with (S)-3-hydroxypyrrolidine | NAPE-PLD inhibitors | 10-fold increase in activity. acs.org |

| Bridged morpholine | mTOR inhibitors | Dramatic improvement in mTOR selectivity. tsijournals.com |

Influence of Modifications to the Chlorophenyl Moiety on Target Interaction

Alterations to the 3-chlorophenyl group of 2-(3-chlorophenyl)morpholine have a profound impact on how these molecules interact with their biological targets. The nature and position of substituents on the phenyl ring can modulate electronic properties, lipophilicity, and steric interactions, thereby influencing potency and selectivity.

The position of the halogen substituent is a critical determinant of activity. For instance, studies on fluorinated phenmetrazine analogs revealed that 3-fluorophenmetrazine (B1651833) (PAL-593) and 4-fluorophenmetrazine (B12746894) (PAL-748) are potent monoamine releasers. wikipedia.orgljmu.ac.uk The introduction of a chlorine atom at the meta position, as in 3-chlorophenmetrazine (PAL-594), also results in active compounds. wikipedia.org In a series of morpholine-based thiazoles designed as carbonic anhydrase-II inhibitors, derivatives with a 4-para-chlorophenyl substitution exhibited the least inhibitory activity compared to those with 4-para-nitrophenyl or unsubstituted phenyl groups. rsc.org However, a 4-para-bromophenyl derivative showed good potency, suggesting that larger halogens can increase activity. rsc.org

Beyond halogens, other substituents on the phenyl ring also play a significant role. For example, methyl substitution at the 3- or 4-position of the phenyl ring in phenmetrazine analogs results in compounds that are selective monoamine releasers. nih.gov The presence of a trifluoromethyl group is known to enhance biological activity by increasing lipophilicity and altering pharmacokinetics. In a series of lapatinib (B449) analogs, substitution at the para position of the headgroup appeared to increase potency. nih.gov

The electronic properties of the substituents are also crucial. In a series of morpholine-based chalcones, electron-withdrawing groups on the phenyl ring were found to be most pronounced for inhibitory effects on monoamine oxidase A (MAO-A). mdpi.com Specifically, a 2-chlorophenyl substitution was among the structures investigated. mdpi.com The introduction of a 3-chlorophenyl moiety in pyrazolone (B3327878) derivatives led to a substantial enhancement in anti-inflammatory activity. rsc.org

Table 2: Influence of Phenyl Ring Modifications on Bioactivity

| Modification | Compound Series | Observed Effect |

|---|---|---|

| 3-Fluoro substitution | Phenmetrazine analogs | Potent monoamine releaser. wikipedia.orgljmu.ac.uk |

| 4-Fluoro substitution | Phenmetrazine analogs | Potent monoamine releaser. wikipedia.orgljmu.ac.uk |

| 3-Chloro substitution | Phenmetrazine analogs | Active compound. wikipedia.org |

| 4-Chloro substitution | Morpholine-based thiazoles | Least inhibitory activity against carbonic anhydrase-II. rsc.org |

| 4-Bromo substitution | Morpholine-based thiazoles | Good potency against carbonic anhydrase-II. rsc.org |

| 3-Methyl substitution | Phenmetrazine analogs | Selective monoamine releaser. nih.gov |

| 4-Methyl substitution | Phenmetrazine analogs | Selective monoamine releaser. nih.gov |

| Trifluoromethyl group | Diaryl ureas | Enhances potency. |

| Electron-withdrawing groups | Morpholine-based chalcones | Pronounced inhibitory effect on MAO-A. mdpi.com |

Role of Linker and Other Peripheral Structural Elements on Pharmacological Profile

In a series of N-phenylmorpholine derivatives, the introduction of a thiazole (B1198619) moiety via a thiosemicarbazone linker resulted in compounds with antitumor and antimicrobial activities. researchgate.netnih.gov The nature of the linker and the substituents on the thiazole ring were found to be important for activity.

For some kinase inhibitors, the morpholine ring itself can be considered a linker or a key structural element that enhances potency. e3s-conferences.org For example, in certain PI3K/mTOR inhibitors, the morpholine ring makes hydrogen bond contacts with key residues in the enzyme's active site. e3s-conferences.org

N-alkylation of the morpholine nitrogen can also be viewed as the addition of a peripheral element. As mentioned previously, an N-propyl group can confer dopamine receptor agonism. wikipedia.org In the context of prodrugs, chemical moieties can be attached to the morpholine nitrogen to modulate the pharmacokinetic properties of the parent compound. google.com These moieties are designed to be cleaved in vivo to release the active drug. google.com

The substitution pattern on peripheral aromatic rings is also critical. In a series of pyrimidine-4-carboxamides, conformational restriction of an N-methylphenethylamine substituent by introducing an (S)-3-phenylpiperidine resulted in a 3-fold increase in potency. acs.org

Table 3: Role of Linkers and Peripheral Elements

| Structural Element | Compound Class | Role/Impact |

|---|---|---|

| Thiosemicarbazone-thiazole linker | N-phenylmorpholine derivatives | Confers antitumor and antimicrobial activity. researchgate.netnih.gov |

| Morpholine ring as a linker | PI3K/mTOR inhibitors | Forms hydrogen bonds with the active site. e3s-conferences.org |

| N-propyl group | Phenylmorpholine derivatives | Confers dopamine receptor agonism. wikipedia.org |

| (S)-3-phenylpiperidine | Pyrimidine-4-carboxamides | 3-fold increase in potency through conformational restriction. acs.org |

| Prodrug moiety on morpholine nitrogen | Phenylmorpholine derivatives | Modulates pharmacokinetic properties. google.com |

Elucidation of Pharmacophore Elements and Binding Site Requirements

A pharmacophore model for a class of compounds outlines the essential three-dimensional arrangement of functional groups required for biological activity. For 2-phenylmorpholine derivatives, key pharmacophoric features have been identified through SAR studies.

A general pharmacophore for monoamine transporter ligands includes a lipophilic aromatic residue and a basic nitrogen atom. researchgate.net In the case of this compound, the 3-chlorophenyl group serves as the lipophilic aromatic moiety, while the nitrogen of the morpholine ring provides the basic center. The distance between these two features is crucial for optimal interaction with the transporter binding site. researchgate.net

For sigma-1 receptor ligands, a similar pharmacophore has been proposed, consisting of a hydrophobic binding site and a basic nitrogen. researchgate.net The morpholine ring itself can interact with a hydrophobic pocket. researchgate.net

In the context of PI3K/mTOR inhibitors, the pharmacophore includes features that allow for hydrogen bonding with the enzyme's active site. e3s-conferences.org The oxygen atom of the morpholine ring is often a key hydrogen bond acceptor. e3s-conferences.org The phenyl ring and other aromatic components contribute to potency by making favorable interactions with the binding site. e3s-conferences.org

For NAPE-PLD inhibitors, SAR studies suggest that the R1 substituent binds in a shallow lipophilic pocket. acs.org The morpholine group at the R3 position appears to be sensitive to both size and polarity, with smaller and more polar groups being favored. acs.org

The development of a pharmacophore model typically involves selecting a set of active ligands, performing conformational analysis, assigning pharmacophoric features, and superimposing the ligands to derive a common 3D model. unina.it

Table 4: Key Pharmacophore Elements for 2-Phenylmorpholine Analogs

| Target | Key Pharmacophore Features |

|---|---|

| Monoamine Transporters | Lipophilic aromatic group (e.g., 3-chlorophenyl), basic nitrogen (morpholine N), specific distance between these features. researchgate.net |

| Sigma-1 Receptor | Hydrophobic binding site, basic nitrogen. researchgate.net |

| PI3K/mTOR | Hydrogen bond acceptor (morpholine O), aromatic rings for hydrophobic interactions. e3s-conferences.org |

| NAPE-PLD | Lipophilic pocket for R1 substituent, specific size and polarity requirements for the morpholine (R3) substituent. acs.org |

Conformational Analysis and its Correlation with Biological Activity

The three-dimensional conformation of this compound and its analogs is a critical factor in determining their biological activity. The relative orientation of the phenyl ring and the substituents on the morpholine ring dictates how the molecule fits into its binding site.

The morpholine ring typically adopts a chair conformation. cdnsciencepub.com Substituents on the ring can exist in either axial or equatorial positions, and the preferred conformation can impact activity. For instance, in 2-methylmorpholine, the methyl group is predominantly equatorial. cdnsciencepub.com The stereochemistry of these substituents is also vital. The (S)-enantiomers of some 2-phenylmorpholine derivatives have shown significantly higher potency in neurotransmitter release assays compared to the (R)-enantiomers.

For N-substituted morpholines, the conformation of the N-substituent is also important. In N-methylmorpholine, the methyl group prefers an equatorial configuration. cdnsciencepub.com

Conformational restriction can be a useful strategy to enhance potency. As mentioned earlier, replacing a flexible N-methylphenethylamine group with a more rigid (S)-3-phenylpiperidine led to a 3-fold increase in the activity of NAPE-PLD inhibitors. acs.org

Computational methods such as molecular docking and molecular dynamics simulations are often used to study the preferred conformations of ligands within their binding sites and to understand the energetic basis for their activity. rsc.orgacs.org These studies can help to rationalize SAR data and guide the design of new, more potent analogs.

Table 5: Conformational Aspects and Bioactivity

| Feature | Observation | Impact on Bioactivity |

|---|---|---|

| Morpholine ring conformation | Predominantly chair conformation. cdnsciencepub.com | Influences the spatial arrangement of substituents. |

| Stereochemistry | (S)-enantiomers can be more potent than (R)-enantiomers. | Higher potency in neurotransmitter release. |

| Substituent orientation | Equatorial preference for substituents like methyl groups. cdnsciencepub.com | Affects steric interactions within the binding site. |

| Conformational restriction | Replacing flexible groups with rigid ones can enhance activity. acs.org | Increased potency in NAPE-PLD inhibitors. acs.org |

Computational and Theoretical Chemistry Studies

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of a small molecule ligand to a protein's active site.

In the study of morpholine (B109124) derivatives, molecular docking simulations have been crucial in identifying potential therapeutic targets and understanding the structural basis for their activity. For instance, morpholine-based thiazole (B1198619) derivatives have been investigated as inhibitors of bovine carbonic anhydrase-II (bCA-II), an enzyme implicated in glaucoma. rsc.org Docking studies revealed that these compounds effectively bind to the zinc ion and various residues within the active site of bCA-II, thereby inhibiting the enzyme. rsc.org The affinity of some derivatives was found to be even greater than that of the standard drug, acetazolamide. rsc.org

Similarly, novel N-(2-morpholinoethyl)cinnamamide derivatives, including a 3-chlorophenyl variant, were designed and evaluated as tyrosinase inhibitors. nih.gov Molecular docking analysis confirmed that the active inhibitors fit well within the mushroom tyrosinase active site. nih.gov Specifically, (E)-3-(3-chlorophenyl)-N-(2-morpholinoethyl)acrylamide (B6) was shown to form a stable complex with the target protein, highlighting its potential as a potent tyrosinase inhibitor. nih.gov

Furthermore, molecular docking has been employed to study the anti-inflammatory potential of N-(4-chlorophenyl)-1,4,5,6-tetrahydropyrimidine-2-carboxamide, a compound structurally related to the morpholine class. semanticscholar.org The results of docking with COX-1 and COX-2 enzymes showed good correlation with experimental anti-inflammatory activity. semanticscholar.org In the context of anticancer research, docking simulations of thieno[2,3-d]pyrimidine (B153573) derivatives against EGFRWT and EGFRT790M have helped to understand their binding modes and inhibitory potential. nih.gov

| Compound/Derivative Class | Target Protein | Key Findings | Reference |

|---|---|---|---|

| Morpholine-based thiazoles | Bovine Carbonic Anhydrase-II (bCA-II) | Effective binding to the active site zinc ion and residues, with some derivatives showing higher affinity than acetazolamide. | rsc.org |

| (E)-3-(3-chlorophenyl)-N-(2-morpholinoethyl)acrylamide (B6) | Mushroom Tyrosinase | Well-accommodated in the active site, forming a stable drug-receptor complex. | nih.gov |

| N-(4-chlorophenyl)-1,4,5,6-tetrahydropyrimidine-2-carboxamide | COX-1 and COX-2 | Good correlation between docking results and experimental anti-inflammatory activity. | semanticscholar.org |

| Thieno[2,3-d]pyrimidine derivatives | EGFRWT and EGFRT790M | Confirmed correct binding modes and inhibitory potential against cancer-related enzymes. | nih.gov |

Molecular Dynamics (MD) Simulations for Conformational Changes and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and binding dynamics of a ligand within a protein's active site over time. This method complements the static picture provided by molecular docking.

MD simulations have been instrumental in validating the stability of ligand-protein complexes predicted by docking studies. For morpholine-derived thiazole inhibitors of bCA-II, MD simulations were performed to elucidate the interactions, orientation, and conformational changes of these compounds within the enzyme's active site. rsc.orgresearchgate.net These simulations confirmed the stable binding of the inhibitors. rsc.org

In the investigation of thieno[2,3-d]pyrimidine derivatives as EGFR inhibitors, MD simulations over 100 nanoseconds confirmed the precise and stable binding of the most active compound within the EGFR protein. nih.gov Similarly, MD simulations were conducted for novel N-(2-morpholinoethyl)cinnamamide derivatives to further understand their interaction with tyrosinase. nih.gov These computational studies are crucial for verifying the stability of the predicted binding poses and for providing a more detailed understanding of the dynamic interactions that govern ligand binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of new, unsynthesized compounds.

QSAR studies have been applied to various classes of morpholine-containing compounds to predict their therapeutic efficacy. For a series of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives, QSAR analysis revealed that factors such as polarization, dipole moment, lipophilicity, and molecular size significantly influence their antioxidant activity. grafiati.com The models developed showed high predictive ability. grafiati.com

In the context of anticancer research, QSAR studies were performed on novel 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-4-chloro-5-methyl-N-(1H-benzo[d]imidazol-2-yl)benzenesulfonamide derivatives. mdpi.com These studies, using multiple linear regression, resulted in statistically significant and predictive models for their cytotoxic activity against various cancer cell lines. mdpi.com Furthermore, a GA-MLR based QSAR analysis was carried out for morpholine-based thiazole inhibitors of CA-II, contributing to the understanding of their structure-activity relationship. rsc.orgnih.gov

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the electronic structure and properties of molecules. These methods are essential for understanding molecular reactivity and for interpreting spectroscopic data.

Density Functional Theory (DFT) Applications for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a widely used quantum chemical method for calculating the electronic structure of molecules. It has been applied to various morpholine derivatives to optimize their molecular geometries and to study their electronic properties.

For a related compound, 3-chloro-4-phenyl-6-(morpholine-4-yl)-pyridazine, DFT calculations using the B3LYP/6-311G(d,p) method were performed to determine its molecular structure and vibrational frequencies. researchgate.net The calculated geometric parameters were found to be in good agreement with single-crystal X-ray diffraction data. researchgate.net DFT has also been used to study the geometrical parameters of other complex morpholine-containing structures, with the calculated bond lengths and angles showing good correlation with experimental X-ray data. uantwerpen.be The relationship between the structure and bactericidal activities of a new thiourea (B124793) ligand, N-(4-chlorophenyl)morpholine-4-carbothioamide, and its metal complexes was examined by calculating frontier molecular orbital energies using the DFT method. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. numberanalytics.com The energies and distributions of these orbitals are crucial for understanding a molecule's reactivity and its ability to participate in chemical reactions. numberanalytics.com

FMO analysis has been conducted on various compounds containing the chlorophenyl and morpholine moieties. For (E)-2-{[(3-chlorophenyl)imino]methyl}phenol, the HOMO and LUMO orbitals were calculated, and the energy gap was determined to be 4.069 eV. scienceopen.com This information is used to calculate important quantum chemical parameters like electronegativity, chemical hardness, and chemical softness. scienceopen.com In another study on a thiourea ligand, N-(4-chlorophenyl)morpholine-4-carbothioamide, FMO analysis was used to examine the relationship between the electronic structure and bactericidal activity. nih.gov The HOMO-LUMO energy gap is often correlated with chemical reactivity and potential biological activity. researchgate.net

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|

| (E)-2-{[(3-chlorophenyl)imino]methyl}phenol | -6.270 | -2.201 | 4.069 | scienceopen.com |

| (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) Furan-2(5H)-one | Not Specified | Not Specified | 3.08 | researchgate.net |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the electrostatic potential on the surface of a molecule. uni-muenchen.deproteopedia.org It provides a guide to the reactive sites of a molecule, with red regions indicating electron-rich areas (attractive to electrophiles) and blue regions indicating electron-poor areas (attractive to nucleophiles). scienceopen.com

For (E)-2-{[(3-chlorophenyl)imino]methyl}phenol, the MEP map was calculated at the B3LYP/6-311++G(2d,2p) level. scienceopen.com The map showed a negative potential region localized on the oxygen atom of the methylphenol ring, indicating a likely site for electrophilic attack. scienceopen.com The maximum positive potential was found around the hydrogen atom of the Schiff base, suggesting a possible site for nucleophilic attack. scienceopen.com MEP analysis has also been performed on other morpholine derivatives to identify potential reactive sites on the molecular surface. scispace.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method used to interpret intramolecular interactions, charge transfer, and hyperconjugative effects within a molecule. mdpi.com This analysis provides a detailed picture of the electron density distribution in atomic and bonding orbitals, offering insights into molecular stability. The core of NBO analysis involves examining the interactions between filled "donor" orbitals and empty "acceptor" orbitals. The stabilization energy E(2) associated with these interactions is calculated using second-order perturbation theory, where a higher E(2) value indicates a more significant interaction and greater stabilization of the molecule. mdpi.com

Furthermore, significant delocalization interactions are anticipated between the π orbitals of the chlorophenyl ring and the adjacent antibonding π* orbitals, which is a common feature in aromatic systems. bohrium.com The analysis can also quantify the stabilization energy arising from hyperconjugative interactions involving the C-H and C-C sigma bonds of the morpholine ring. By calculating the E(2) values for all possible interactions, NBO analysis provides a quantitative measure of the intramolecular charge transfer and resonance effects that dictate the molecule's chemical behavior and stability. mdpi.comuantwerpen.be

In Silico ADMET Prediction Methodologies for Pharmacokinetic Profile Evaluation

In silico methods are crucial in modern drug discovery for predicting the pharmacokinetic profile of a compound, encompassing its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). mdpi.com These computational tools allow for the early assessment of a molecule's drug-likeness, helping to identify candidates with favorable properties for further development. researchgate.net Methodologies often involve applying established rules, such as Lipinski's Rule of Five, alongside predictions from specialized software like pkCSM or ADMETlab. mdpi.commspsss.org.uaudhtu.edu.ua

For this compound, an in silico ADMET evaluation would predict its behavior in the body. The analysis of related morpholine-containing compounds in various studies suggests that such structures often possess attributes conducive to potential drug development. researchgate.netnih.gov

Key Predicted Pharmacokinetic Parameters:

Absorption: This parameter assesses how well the compound is absorbed into the bloodstream, typically after oral administration. Predictions for gastrointestinal (GI) absorption are a key indicator. nih.gov Blood-brain barrier (BBB) penetration is also evaluated to determine if the compound is likely to enter the central nervous system. bohrium.com

Distribution: This relates to how the compound spreads throughout the body's tissues and fluids.

Metabolism: Predictions often focus on the compound's potential to inhibit or serve as a substrate for cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. bohrium.com

Excretion: This parameter predicts the pathways through which the compound and its metabolites are eliminated from the body.

Toxicity: In silico models can predict potential toxicity risks, such as mutagenicity or carcinogenicity, providing an early warning for safety issues. nih.gov

Based on analyses of structurally similar compounds, a predicted ADMET profile for this compound is presented below. mdpi.comnih.gov

Table 1: Predicted In Silico ADMET Profile for this compound

| Property | Predicted Value/Classification | Significance |

| Physicochemical Properties | ||

| Molecular Weight | < 500 g/mol | Complies with Lipinski's Rule |

| Hydrogen Bond Donors | ≤ 5 | Complies with Lipinski's Rule |

| Hydrogen Bond Acceptors | ≤ 10 | Complies with Lipinski's Rule |

| LogP (Lipophilicity) | < 5 | Complies with Lipinski's Rule |

| Pharmacokinetic Properties | ||

| Gastrointestinal Absorption | High | Indicates good potential for oral bioavailability |

| Blood-Brain Barrier (BBB) Permeability | Permeable | Suggests potential for CNS activity |

| P-glycoprotein Substrate | No | Reduced likelihood of active efflux from cells |

| CYP2D6 Inhibitor | Yes/No | Predicts potential for drug-drug interactions |

| Toxicity | ||

| AMES Mutagenicity | Non-mutagen | Indicates low potential to cause genetic mutations |

| Carcinogenicity | Non-carcinogen | Indicates low risk of causing cancer |

Analytical Methodologies for Characterization and Quantification in Research

Spectroscopic Characterization Techniques

Spectroscopy is an indispensable tool for elucidating the molecular structure of "2-(3-Chlorophenyl)morpholine". By analyzing the interaction of the compound with electromagnetic radiation, researchers can confirm the presence of specific functional groups and map the connectivity of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the precise structure of organic molecules in solution. Both ¹H-NMR and ¹³C-NMR provide detailed information about the carbon-hydrogen framework of "this compound".

¹H-NMR (Proton NMR) analysis reveals the number of different types of protons, their electronic environment, and their proximity to other protons. For "this compound" and its derivatives, the spectrum is expected to show distinct signals for the aromatic protons on the chlorophenyl ring and the aliphatic protons of the morpholine (B109124) ring. For instance, in a related derivative, Benzyl (R)-2-(3-chlorophenyl)morpholine-4-carboxylate, the aromatic protons appear as a multiplet in the range of δ 7.21-7.38 ppm. rsc.org The protons on the morpholine ring typically appear as multiplets in the upfield region of the spectrum. rsc.org In some cases, due to conformational isomerism (the existence of multiple, interconverting spatial arrangements of atoms), a compound may exhibit two sets of NMR signals. rsc.org

¹³C-NMR (Carbon-13 NMR) spectroscopy provides information on the different carbon environments in the molecule. Each unique carbon atom gives a distinct signal. For derivatives of "this compound," signals corresponding to the carbons of the 3-chlorophenyl group and the morpholine ring are observed. rsc.org For example, the ¹³C-NMR spectrum of Benzyl 6-(3-chlorophenyl)-2,3-dihydro-4H-1,4-oxazine-4-carboxylate, a structurally related compound, shows a complex set of signals due to the presence of rotamers (isomers formed by rotation around a single bond). rsc.org This complexity underscores the detailed structural insights that can be gained from ¹³C-NMR analysis.

| Nucleus | Technique | Observed Chemical Shifts (δ ppm) | Notes |

|---|---|---|---|

| ¹H | NMR (400 MHz, CDCl₃) | 7.21-7.38 (m), 4.39-4.41 (m), 4.01-4.21 (m) | Aromatic protons appear in the δ 7.21-7.38 range; morpholine ring protons appear at higher field strengths. Data shown is for Benzyl (R)-2-(3-chlorophenyl)morpholine-4-carboxylate. rsc.org |

| ¹³C | NMR (125 MHz, CDCl₃) | 152.19, 137.69, 136.10, 134.53, 129.63, 128.77, 127.38, 123.60, 68.09, 64.42, 41.55 | Illustrative peaks for a related compound, Benzyl 6-(3-chlorophenyl)-2,3-dihydro-4H-1,4-oxazine-4-carboxylate, showing signals for aromatic and morpholine carbons. The presence of rotamers can lead to additional peaks. rsc.org |

¹Data is for illustrative purposes and corresponds to derivatives, as detailed in the source material.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of "this compound" would be expected to exhibit characteristic absorption bands corresponding to its key structural features.

Analogous morpholine-containing compounds show characteristic peaks that can be extrapolated to "this compound". vulcanchem.comtandfonline.com These include C-H stretching vibrations for the aromatic ring and the aliphatic morpholine ring, C-O-C asymmetric stretching from the ether linkage in the morpholine ring, and C-N stretching vibrations. mdpi.com The presence of the chloro-substituted phenyl group would also contribute specific bands to the spectrum.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | ~3100-3000 |

| Aliphatic C-H | Stretching | ~2970-2850 tandfonline.commdpi.com |

| Aromatic C=C | Stretching | ~1600-1450 mdpi.com |

| C-O-C (Ether) | Asymmetric Stretching | ~1250-1100 mdpi.com |

| C-N (Amine) | Stretching | ~1250-1020 mdpi.com |

| C-Cl | Stretching | ~800-600 |

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

For "this compound" (molecular formula C₁₀H₁₂ClNO), the exact mass is 197.06075 Da. uni.lu High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy. Techniques like electrospray ionization (ESI) are commonly used to generate ions for analysis. In ESI-MS, the compound is typically observed as a protonated molecule, [M+H]⁺, with an expected m/z of 198.06803. rsc.orguni.lu Analysis of related derivatives has confirmed the utility of ESI-MS in verifying the successful synthesis of these types of compounds. rsc.org

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₂ClNO | uni.lu |

| Monoisotopic Mass | 197.06075 Da | uni.lu |

| Predicted [M+H]⁺ Adduct (m/z) | 198.06803 | uni.lu |

| Predicted [M+Na]⁺ Adduct (m/z) | 220.04997 | uni.lu |

Infrared (IR) Spectroscopy

Chromatographic Separation and Detection Methods

Chromatographic methods are essential for separating "this compound" from reaction mixtures, byproducts, or other components, as well as for quantifying its purity and concentration.

Thin Layer Chromatography (TLC) is a rapid, inexpensive, and convenient method used to monitor the progress of a chemical reaction. du.ac.in In the synthesis of "this compound," TLC allows a researcher to qualitatively observe the consumption of starting materials and the formation of the desired product over time. umich.edu

The process involves spotting a small amount of the reaction mixture onto a TLC plate (typically coated with silica (B1680970) gel) alongside spots of the pure starting materials. du.ac.inumich.edu The plate is then placed in a developing chamber containing a suitable solvent system (eluent), such as a mixture of petroleum ether and ethyl acetate. rsc.org As the eluent moves up the plate by capillary action, it separates the components of the mixture based on their differing polarities and affinities for the stationary phase. umich.edu The separated spots are then visualized, often using a UV lamp or by staining with a chemical reagent like potassium permanganate (B83412) or iodine. illinois.eduuad.ac.id By comparing the spots from the reaction mixture to the reference spots, one can determine if the starting material has been consumed and a new product spot has appeared, thereby tracking the reaction's completion. du.ac.in

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. wikipedia.orgbiomedpharmajournal.org It offers high resolution and sensitivity, making it ideal for purity assessment and quantitative analysis of "this compound".

The most common mode for a compound of this nature is reversed-phase HPLC (RP-HPLC). sielc.com In this method, the stationary phase is nonpolar (e.g., a C18-bonded silica column), and the mobile phase is a more polar solvent mixture, such as acetonitrile (B52724) and water. sielc.comsielc.com The components of the sample are separated based on their relative hydrophobicity; less polar compounds are retained longer on the column. A detector, such as a UV detector, measures the analytes as they elute from the column, producing a chromatogram where each peak corresponds to a different component. wikipedia.org The area under a peak is proportional to the concentration of that component, allowing for precise quantification. For related morpholine compounds, RP-HPLC methods have been developed using mobile phases containing acetonitrile, water, and an acid modifier like phosphoric or formic acid to ensure good peak shape and resolution. sielc.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique in forensic science and chemical analysis for separating and identifying volatile and semi-volatile organic compounds. It is particularly well-suited for the analysis of phenylmorpholine analogues, including designer drugs and research chemicals. caymanchem.comiiab.me The process involves injecting a sample into the GC, where it is vaporized and separated based on its boiling point and affinity for the stationary phase within a capillary column. As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge (m/z) ratio, producing a unique mass spectrum that serves as a molecular fingerprint.

In the analysis of this compound, the compound's structure allows for direct analysis without derivatization. The mass spectrum is expected to show a distinct molecular ion peak and a characteristic fragmentation pattern resulting from the cleavage of the morpholine ring and the loss of the chlorophenyl group. libretexts.orgmiamioh.edu The primary fragment ions would arise from alpha-cleavage adjacent to the nitrogen and oxygen atoms within the morpholine ring, a common fragmentation pathway for amines and ethers. libretexts.orgmiamioh.edu High-resolution GC-MS can provide accurate mass measurements of fragment ions, further aiding in the structural confirmation. researchgate.net While specific experimental data for this compound is not widely published, analytical parameters can be extrapolated from methods developed for similar molecules, such as the quantification of morpholine in fruit samples. bwise.kr

Table 1: Illustrative GC-MS Parameters for Analysis of this compound This table is based on established methods for related compounds and represents a typical starting point for method development.

| Parameter | Example Value | Purpose |

| GC System | Agilent 7890A or similar | Separation of volatile compounds |

| Column | DB-1701 (30 m x 0.25 mm, 0.25 µm) | Mid-polarity column suitable for separating amine-containing compounds. bwise.kr |

| Injector Temp. | 250 °C | Ensures complete vaporization of the analyte. bwise.kr |

| Carrier Gas | Helium at 1-2 mL/min | Inert gas to carry the analyte through the column. bwise.kr |

| Oven Program | Start 100°C, ramp to 250°C | Temperature gradient to separate compounds based on boiling point. bwise.kr |

| MS System | 5975 MSD or similar | Detection and identification of the analyte. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization method for creating reproducible fragmentation patterns. researchgate.net |

| Scan Mode | Full Scan (e.g., m/z 50-400) or Selected Ion Monitoring (SIM) | Full scan for identification; SIM for targeted quantification. bwise.kr |

| Predicted m/z | [M+H]+: 198.06803 | Predicted mass-to-charge ratio for the protonated molecule. uni.lu |

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS)

For the quantification of this compound in complex biological or environmental matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its superior sensitivity and selectivity. jfda-online.com This technique is capable of detecting compounds at very low concentrations (µg/kg or lower). researchgate.net It combines the separation power of high-performance liquid chromatography (HPLC) with the specificity of tandem mass spectrometry. leeder-analytical.com

A typical LC-MS/MS method involves extracting the analyte from the sample matrix, followed by chromatographic separation on a reversed-phase column (e.g., C18). researchgate.net The mobile phase often consists of an aqueous component with a volatile modifier like formic acid or ammonium (B1175870) formate (B1220265) and an organic solvent such as acetonitrile or methanol. researchgate.netnih.gov After elution from the LC column, the analyte is ionized, typically using electrospray ionization (ESI), and enters the tandem mass spectrometer. In the triple quadrupole instrument, a specific precursor ion (e.g., the protonated molecular ion, [M+H]+) is selected, fragmented, and one or more specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and minimizes matrix interference, allowing for accurate quantification. researchgate.net

Table 2: Representative LC-MS/MS Method and Validation Parameters Based on validated methods for morpholine analysis in complex matrices. researchgate.net

| Parameter | Example Value/Range | Description |

| LC System | UHPLC System | Provides high-resolution separation. |

| Column | Reversed-phase C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) | Standard for separation of moderately polar compounds. |

| Mobile Phase A | Water with 0.1% Formic Acid or 10-20 mM Ammonium Formate | Aqueous component with modifier to improve ionization. nih.gov |

| Mobile Phase B | Acetonitrile or Methanol | Organic component to elute the analyte. |

| Flow Rate | 0.2 - 0.4 mL/min | Typical flow rate for analytical UHPLC. |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Efficiently ionizes amine-containing compounds. |

| MS Mode | Multiple Reaction Monitoring (MRM) | For highly selective and sensitive quantification. |

| LOD/LOQ | ~2 µg/kg / ~5 µg/kg | Expected Limit of Detection and Limit of Quantification in complex matrices. researchgate.net |

| Recovery | 85-110% | The percentage of analyte recovered from the matrix during sample preparation. researchgate.net |

| Precision (RSD) | < 5% | Relative Standard Deviation, a measure of method repeatability. researchgate.net |

X-ray Crystallography for Solid-State Molecular Structure Elucidation

X-ray Crystallography is the definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous proof of a compound's molecular structure, including its stereochemistry, conformation, and intermolecular interactions in the solid state. For a chiral molecule like this compound, crystallographic analysis is invaluable for confirming the relative and absolute configuration if a single enantiomer is crystallized.

The process requires growing a suitable single crystal of the compound, which is then irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. nih.gov Studies on analogous compounds, such as those containing both chlorophenyl and morpholine moieties, have successfully used this technique. iucr.orgnih.gov These studies reveal that the morpholine ring typically adopts a stable chair conformation. iucr.orgnih.gov The analysis also provides precise measurements of bond lengths, bond angles, and torsion angles, as well as characterizing intermolecular forces like hydrogen bonds and π–π stacking that stabilize the crystal lattice. nih.gov

Table 3: Typical Crystallographic Data Obtained from X-ray Diffraction Analysis Data categories are based on published crystal structures of related chlorophenyl-morpholine compounds. nih.goviucr.orgnih.gov

| Parameter | Description | Example Finding for a Related Compound |

| Crystal System | The basic geometric classification of the crystal lattice. | Monoclinic nih.gov |